N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis Applications
Research by Harb, Hussein, and Mousa (2006) elaborates on the synthesis of thienopyridines and other fused derivatives, showcasing the versatility of acetoacetanilides in generating complex heterocyclic structures. Their work provides a foundation for understanding the synthetic routes that could be explored with N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide as a key intermediate or target molecule (Harb, Hussein, & Mousa, 2006).
Pharmacological Research
Farghaly et al. (2012) discussed the synthesis of new fused heterocycles of 5α-reductase inhibitors, presenting a pathway that might be relevant for compounds structurally related to this compound. Their findings underline the potential medicinal applications of such compounds, particularly in the context of enzyme inhibition (Farghaly, Gomha, Abbas, & Abdalla, 2012).
Novel Synthetic Pathways
Loidreau et al. (2013) explored microwave-assisted synthesis of N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, presenting a rapid and efficient method for constructing complex molecules. This research could potentially be applicable to the synthesis or modification of this compound, highlighting innovative approaches in organic synthesis (Loidreau, Dubouilh-Benard, Marchand, Nourrisson, Duflos, Buquet, Corbière, & Besson, 2013).
Properties
IUPAC Name |
N-benzyl-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-18(22-13-14-7-3-1-4-8-14)12-11-17-23-20(26)19-15-9-5-2-6-10-16(15)27-21(19)24-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJSFFIFOFHVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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